molecular formula C18H13BrN2O4S2 B10789296 Skp2 inhibitor C1 (SKPin C1)

Skp2 inhibitor C1 (SKPin C1)

カタログ番号: B10789296
分子量: 465.3 g/mol
InChIキー: IYCJJVVXEHZJHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Skp2 inhibitor C1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. The key steps include:

Industrial Production Methods

Industrial production of Skp2 inhibitor C1 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

作用機序

Skp2 inhibitor C1 exerts its effects by specifically targeting the Skp2-p27 interaction interface, thereby blocking the binding of Skp2 to p27. This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation in the cell. The increased levels of p27 result in cell cycle arrest at the G1 phase and induce apoptosis in cancer cells . The molecular targets and pathways involved include the SCF Skp2 E3 ubiquitin ligase complex and the p27-mediated cell cycle regulation pathway .

類似化合物との比較

Similar Compounds

Several other compounds have been identified as Skp2 inhibitors, including:

Uniqueness

Skp2 inhibitor C1 is unique due to its high selectivity and potency in inhibiting Skp2-mediated p27 degradation. Unlike other inhibitors, Skp2 inhibitor C1 specifically targets the Skp2-p27 interaction interface, making it a valuable tool for studying the role of Skp2 in cell cycle regulation and its potential as a therapeutic target in cancer treatment .

特性

IUPAC Name

2-[4-bromo-2-[[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJJVVXEHZJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。